molecular formula C18H19NO2 B3832926 4-benzoyl-N-butan-2-ylbenzamide

4-benzoyl-N-butan-2-ylbenzamide

Katalognummer: B3832926
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: OGRPCIBCHLANQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzoyl-N-butan-2-ylbenzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CO-) at the para position of the benzamide core and an N-substituted butan-2-yl group. The butan-2-yl substituent contributes to its lipophilicity, impacting solubility and pharmacokinetic behavior .

Eigenschaften

IUPAC Name

4-benzoyl-N-butan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-3-13(2)19-18(21)16-11-9-15(10-12-16)17(20)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRPCIBCHLANQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329596
Record name 4-benzoyl-N-butan-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831405
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

404852-54-6
Record name 4-benzoyl-N-butan-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-butan-2-ylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and short reaction times.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzamide derivatives often exhibit variations in substituent groups, which significantly alter their physical, chemical, and biological properties. Below is a detailed comparison of 4-benzoyl-N-butan-2-ylbenzamide with three analogous compounds:

4-Bromo-N-(2-nitrophenyl)benzamide (Compound I)

  • Structural Differences :
    • The bromo group at the para position replaces the benzoyl group in the target compound.
    • The N-substituent is a 2-nitrophenyl group instead of butan-2-yl.
  • Key Findings :
    • Compound I crystallizes with two molecules (A and B) per asymmetric unit, leading to distinct packing arrangements in the solid state compared to simpler benzamides .
    • The nitro group in the 2-nitrophenyl substituent introduces steric hindrance and electronic effects, reducing solubility in polar solvents compared to the butan-2-yl group in the target compound .

N-[4-(Butan-2-yl)phenyl]-4-[(4-chlorophenoxy)methyl]benzamide (Y500-9667)

  • Structural Differences: The benzoyl group is replaced by a (4-chlorophenoxy)methyl substituent. The butan-2-yl group is attached to the phenyl ring rather than the amide nitrogen.

N-(Butan-2-yl)-4-({[4-(4-methylphenyl)-5-(2-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide (V027-3220)

  • Structural Differences :
    • A triazole-sulfanyl-methyl group replaces the benzoyl substituent.
    • The compound retains the N-butan-2-yl group.
  • Key Findings: The triazole ring introduces hydrogen-bonding capabilities, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to the benzoyl group .

Data Table: Comparative Analysis

Property 4-Benzoyl-N-butan-2-ylbenzamide Compound I Y500-9667 V027-3220
Molecular Weight (g/mol) ~325.4 (estimated) 351.1 412.9 534.6
Key Substituents Benzoyl, butan-2-yl Bromo, 2-nitrophenyl Chlorophenoxy, butan-2-yl Triazole-sulfanyl, butan-2-yl
Solubility (Polarity) Moderate (benzoyl enhances polarity) Low (nitro group reduces solubility) Low (chlorophenoxy increases lipophilicity) Moderate (triazole balances polarity)
Synthetic Yield Not reported 68% (crystallized) Not reported Good yield (via substitution)

Research Implications and Limitations

  • Electronic Effects: The benzoyl group in the target compound provides stronger electron-withdrawing characteristics than bromo or chlorophenoxy groups, which may influence its reactivity in electrophilic aromatic substitution .
  • Limitations : Direct experimental data (e.g., crystallographic or spectroscopic) for 4-benzoyl-N-butan-2-ylbenzamide are absent in the provided evidence, necessitating further studies to validate theoretical comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzoyl-N-butan-2-ylbenzamide
Reactant of Route 2
Reactant of Route 2
4-benzoyl-N-butan-2-ylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.